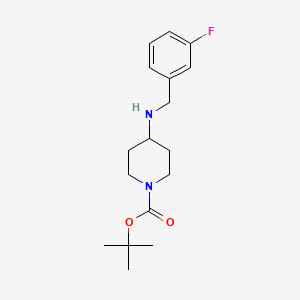

1-Boc-4-(3-fluorobenzylamino)piperidine

Description

Historical Context of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Drug Discovery

The piperidine scaffold, a six-membered heterocyclic amine, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. ed.ac.uksouthcentre.int Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as aqueous solubility and the ability to form key interactions with biological targets. ed.ac.uklifechemicals.com

Historically, the piperidine ring was identified in naturally occurring alkaloids, such as piperine from black pepper, which gave the heterocycle its name. southcentre.int Over the decades, medicinal chemists have incorporated the piperidine scaffold into a vast array of synthetic drugs across numerous therapeutic areas. lifechemicals.com These include analgesics, antipsychotics, antihistamines, and anticancer agents. ed.ac.uksouthcentre.int The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for the precise spatial orientation of substituents, which is crucial for optimizing binding to biological targets. lifechemicals.com

Rationale for Fluorine Substitution in Bioactive Molecules and Compound Design

The introduction of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile. nih.gov The unique properties of the fluorine atom, being small and highly electronegative, can lead to several beneficial effects. nih.gov

Overview of Academic Research Areas Pertaining to 1-Boc-4-(3-fluorobenzylamino)piperidine

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical research. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the piperidine nitrogen, allowing for selective chemical modifications at other positions of the molecule. Once the desired modifications are made, the Boc group can be easily removed under acidic conditions.

Research involving this compound often falls into the discovery and development of novel therapeutics, particularly in the areas of kinase inhibitors and agents targeting the central nervous system (CNS).

Kinase Inhibitors: Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The piperidine scaffold is frequently incorporated into kinase inhibitors to provide a robust framework for orienting pharmacophoric groups into the ATP-binding site of the kinase. The fluorobenzyl moiety of this compound can be a key component in establishing specific interactions within the kinase active site, potentially enhancing potency and selectivity.

Central Nervous System (CNS) Agents: The piperidine nucleus is a common feature in many CNS-active drugs due to its ability to interact with various receptors and transporters in the brain. nih.gov The lipophilicity and basicity of piperidine-containing compounds can be modulated to facilitate their passage across the blood-brain barrier. The fluorine atom on the benzyl (B1604629) group of this compound can be strategically used to fine-tune these properties, potentially leading to improved brain penetration and a more favorable pharmacokinetic profile for CNS drug candidates. nih.gov

Structure

3D Structure

Properties

CAS No. |

856933-07-8 |

|---|---|

Molecular Formula |

C17H25FN2O2 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

tert-butyl 4-[(3-fluorophenyl)methylamino]piperidine-1-carboxylate |

InChI |

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-7-15(8-10-20)19-12-13-5-4-6-14(18)11-13/h4-6,11,15,19H,7-10,12H2,1-3H3 |

InChI Key |

MGEIOVHGRIXQGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Boc 4 3 Fluorobenzylamino Piperidine

Strategies for the Construction of the Piperidine (B6355638) Core and N-Boc Protection

The synthesis of 1-Boc-4-(3-fluorobenzylamino)piperidine relies on the initial availability of suitably functionalized and protected piperidine precursors. The N-Boc protection is crucial for directing the regioselectivity of subsequent reactions.

Synthesis of Key Precursors (e.g., 1-Boc-4-aminopiperidine, 1-Boc-4-piperidone)

The construction of the target molecule typically begins with one of two key precursors: 1-Boc-4-piperidone or 1-Boc-4-aminopiperidine.

1-Boc-4-piperidone is a widely used building block in the synthesis of drugs and other complex molecules. sigmaaldrich.comun.org It is commonly prepared by protecting the nitrogen of 4-piperidone (B1582916) with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 4-piperidone with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This precursor is essential for introducing substituents at the 4-position via reactions involving the ketone functionality. sigmaaldrich.com

1-Boc-4-aminopiperidine is another critical intermediate, often used in the preparation of pharmaceutical compounds like bromodomain inhibitors and anti-tumor agents. chemicalbook.com Several synthetic routes to this compound have been reported. One method involves a Hofmann rearrangement of 1-Boc-4-piperidinecarboxamide. google.com This process begins with the Boc protection of 4-piperidinecarboxamide, followed by treatment with bromine and sodium hydroxide (B78521) to induce the rearrangement, yielding the desired 4-amino product. google.com An alternative approach involves the catalytic hydrogenation of tert-butyl 4-(benzylamino)piperidine-1-carboxylate, where a benzyl (B1604629) group is reductively cleaved to reveal the primary amine. chemicalbook.com

| Precursor | Starting Material(s) | Key Reaction Type | Reference(s) |

|---|---|---|---|

| 1-Boc-4-piperidone | 4-Piperidone, Di-tert-butyl dicarbonate | N-Boc Protection | sigmaaldrich.com |

| 1-Boc-4-aminopiperidine | 4-Piperidinecarboxamide | N-Boc Protection, Hofmann Rearrangement | google.com |

| 1-Boc-4-aminopiperidine | tert-Butyl 4-(benzylamino)piperidine-1-carboxylate | Catalytic Hydrogenation (De-benzylation) | chemicalbook.com |

Amination Reactions for Introducing the 4-Substituent (e.g., Reductive Amination)

Reductive amination is a powerful and widely employed method for forming carbon-nitrogen bonds and is the primary strategy for introducing an amino substituent at the 4-position of the piperidine ring starting from 1-Boc-4-piperidone. researchgate.net This reaction involves the condensation of the ketone (1-Boc-4-piperidone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are preferred to avoid the reduction of the starting ketone before imine formation. Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly effective reagent for this transformation, often used in chlorinated solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), sometimes with the addition of acetic acid as a catalyst. dtic.mil Other reducing agents such as sodium cyanoborohydride have also been used. dtic.mil This methodology has been successfully applied in the synthesis of various 4-substituted piperidines, including precursors for complex molecules like fentanyl. dtic.mil

Introduction of the 3-Fluorobenzyl Moiety

The defining feature of the title compound is the 3-fluorobenzyl group attached to the nitrogen at the 4-position of the piperidine ring.

Coupling Reactions and Specificity of Fluorobenzyl Incorporation

The most direct and efficient method for introducing the 3-fluorobenzyl moiety is through the reductive amination of 1-Boc-4-piperidone with 3-fluorobenzylamine. This reaction proceeds with high specificity, as the carbonyl group of the piperidone selectively reacts with the primary amine of 3-fluorobenzylamine.

The reaction is typically carried out under conditions similar to those described for general reductive aminations. The use of sodium triacetoxyborohydride (STAB) as the reducing agent ensures that the reduction occurs on the intermediate iminium ion rather than the starting ketone. dtic.mil The N-Boc protecting group remains stable under these mild reductive conditions, ensuring that the piperidine nitrogen does not participate in unwanted side reactions. This one-pot procedure provides a straightforward and high-yielding route to this compound.

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Catalyst (Optional) | Reference(s) |

|---|---|---|---|---|---|

| 1-Boc-4-piperidone | 3-Fluorobenzylamine | Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM) or Dichloroethane (DCE) | Acetic Acid | dtic.mil |

Derivatization Strategies and Functional Group Interconversions of the this compound Scaffold

The this compound scaffold is a versatile platform for further chemical modification, allowing for the synthesis of a diverse library of compounds.

Selective De-protection and Subsequent Functionalization

A key transformation of the scaffold is the selective removal of the Boc protecting group to liberate the piperidine nitrogen. The Boc group is known to be labile under acidic conditions. dtic.mil Treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrogen chloride (HCl) in dioxane or methanol, efficiently removes the Boc group to yield 4-(3-fluorobenzylamino)piperidine. dtic.milpeptide.com This deprotection is highly selective, leaving other functional groups in the molecule intact.

Once deprotected, the resulting secondary amine on the piperidine ring becomes available for a wide range of functionalization reactions. nih.govresearchgate.net These include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones can introduce various alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl or heteroaryl substituents.

These subsequent functionalizations allow for the fine-tuning of the molecule's steric and electronic properties, which is a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net

Modifications on the Benzylamino Side Chain

The secondary amine of the benzylamino side chain in this compound is a key site for further functionalization. Common modifications include N-alkylation and N-acylation, which allow for the introduction of a wide range of substituents, thereby enabling the exploration of structure-activity relationships in drug discovery programs.

N-Alkylation: The introduction of alkyl groups onto the benzylamino nitrogen can be achieved through various methods. One common approach is reductive amination, where the secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent. Another widely used method is direct alkylation with an alkyl halide in the presence of a base.

Reductive Amination: This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate upon reaction of the secondary amine with a carbonyl compound, followed by its reduction to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a popular choice due to its mildness and broad functional group tolerance.

Direct Alkylation: This method involves the reaction of this compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base such as potassium carbonate or triethylamine (B128534). The choice of solvent is crucial and often includes polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Interactive Data Table: Representative N-Alkylation Reactions

| Alkylating Agent | Reagent/Catalyst | Base | Solvent | Product |

| Formaldehyde | Sodium triacetoxyborohydride | Acetic Acid | Dichloromethane | tert-Butyl 4-((3-fluorobenzyl)(methyl)amino)piperidine-1-carboxylate |

| Acetone | Sodium cyanoborohydride | Acetic Acid | Methanol | tert-Butyl 4-((3-fluorobenzyl)(isopropyl)amino)piperidine-1-carboxylate |

| Benzyl bromide | - | Potassium carbonate | Acetonitrile | tert-Butyl 4-(benzyl(3-fluorobenzyl)amino)piperidine-1-carboxylate |

N-Acylation: The benzylamino nitrogen can also be readily acylated using various acylating agents to introduce carbonyl-containing moieties. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction.

Reaction with Acyl Chlorides: Acyl chlorides are highly reactive acylating agents that react readily with the secondary amine to form amides. A base, such as triethylamine or pyridine (B92270), is commonly used to scavenge the hydrochloric acid byproduct.

Reaction with Anhydrides: Carboxylic acid anhydrides can also be used for N-acylation. These reactions are often slower than those with acyl chlorides and may require heating or the use of a catalyst.

Interactive Data Table: Representative N-Acylation Reactions

| Acylating Agent | Base | Solvent | Product |

| Acetyl chloride | Triethylamine | Dichloromethane | tert-Butyl 4-(N-(3-fluorobenzyl)acetamido)piperidine-1-carboxylate |

| Benzoyl chloride | Pyridine | Dichloromethane | tert-Butyl 4-(N-(3-fluorobenzyl)benzamido)piperidine-1-carboxylate |

| Acetic anhydride | - | Acetic Acid | tert-Butyl 4-(N-(3-fluorobenzyl)acetamido)piperidine-1-carboxylate |

Transformations of the Piperidine Ring System

The piperidine ring of this compound, while generally stable, can undergo several transformations, often preceded by the removal of the Boc protecting group or modification of the 4-position substituent.

Ring Expansion: While not a direct reaction of this compound itself, related N-Boc-piperidine derivatives can undergo ring expansion reactions. For instance, appropriately substituted piperidines can be converted to larger heterocyclic systems like azepanes. These transformations often involve multi-step sequences, such as the conversion of a 4-substituted piperidine to a derivative suitable for a ring-expansion cascade.

Formation of Spirocyclic Systems: The synthesis of spirocyclic piperidines, where one of the piperidine ring carbons is part of another ring system, is a significant area of research in medicinal chemistry. Starting from a precursor like N-Boc-4-piperidone, which can be a synthetic precursor to this compound, various spirocyclic systems can be constructed. For example, intramolecular cyclization reactions of appropriately functionalized N-Boc-4-aminopiperidine derivatives can lead to the formation of spiro-heterocycles.

Dehydrogenation to Pyridines: The piperidine ring can be aromatized to a pyridine ring through dehydrogenation. This transformation typically requires a catalyst, such as palladium on carbon (Pd/C), and elevated temperatures. The presence of the Boc group can influence the reaction conditions required for this transformation. The resulting pyridine derivatives are valuable building blocks for the synthesis of a wide array of biologically active molecules.

Interactive Data Table: Representative Piperidine Ring Transformations

| Transformation | Reagents/Conditions | Product Type |

| Ring Expansion | Multi-step sequence (e.g., via aziridinium (B1262131) intermediate) | Azepane derivative |

| Spirocyclization | Intramolecular cyclization of a functionalized precursor | Spiro[piperidine-4,X'] heterocycle |

| Dehydrogenation | Palladium on carbon, high temperature | Pyridine derivative |

Conformational Analysis and Stereochemical Considerations of 1 Boc 4 3 Fluorobenzylamino Piperidine

Theoretical and Computational Approaches to Piperidine (B6355638) Ring Conformation

The piperidine ring, a saturated six-membered heterocycle, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. Alternative conformations, such as the twist-boat and boat, are significantly higher in energy. The chair conformation is the most stable, with the twist-boat being approximately 5-6 kcal/mol higher in energy, and the classic boat form existing as a transition state between twist-boat forms.

Modern computational chemistry provides powerful tools to investigate these conformational preferences with high accuracy. researchgate.net Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely used to explore the potential energy surface of substituted piperidines. rsc.org Functionals like B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-311+G**), allow for the optimization of geometries and the calculation of relative energies of different conformers. rsc.org These theoretical calculations can predict the lowest energy conformers, the energy barriers between them, and the relative populations of each state based on the Boltzmann distribution. researchgate.net

| Conformation | Relative Energy (kcal/mol) | Key Features |

| Chair | 0 (Global Minimum) | Staggered bonds, minimal angle and torsional strain. |

| Twist-Boat | ~5-6 | A flexible form that avoids the flagpole interactions of the true boat. |

| Boat | Higher (Transition State) | Eclipsed bonds at four carbons, significant steric strain from flagpole hydrogens. |

| Table 1: Representative relative energies for unsubstituted piperidine conformations. |

Influence of the N-Boc Group on Piperidine Conformation

The introduction of an N-tert-butoxycarbonyl (N-Boc) group significantly alters the conformational properties of the piperidine ring. The Boc group, being an N-acyl substituent, induces resonance between the nitrogen lone pair and the carbonyl oxygen. This delocalization imparts a partial double-bond character to the C-N amide bond, forcing the atoms of the carbamate (B1207046) group into a planar arrangement.

This planarity at the nitrogen atom has two major consequences for the piperidine ring. Firstly, it causes a flattening of the ring in the vicinity of the nitrogen. Secondly, it creates a phenomenon known as allylic strain (or A1,3 strain). This strain arises from the steric interaction between the bulky Boc group and any substituent at the C2 or C6 positions of the ring. To alleviate this strain, a substituent at the C2 position, for instance, will strongly prefer an axial orientation over an equatorial one, a reversal of the typical preference seen in N-alkyl piperidines. rsc.org

Impact of the 3-Fluorobenzylamino Substituent on Molecular Geometry and Dynamics

In a chair conformation, a substituent at the C4 position can occupy either an axial or an equatorial position. For the large 3-fluorobenzylamino group, there is an overwhelming preference for the equatorial orientation. Placing such a bulky group in the axial position would introduce severe steric clashes with the axial hydrogens at the C2 and C6 positions, known as 1,3-diaxial interactions. These interactions are highly destabilizing, making the axial conformer significantly higher in energy. X-ray crystallography studies of similar 1-Boc-4-substituted piperidines consistently show the C4-substituent in an equatorial position within a chair conformation. rsc.org

| Substituent Position | Key Interactions | Relative Stability |

| Equatorial | Minimal steric hindrance with the piperidine ring. | Highly Favored (Low Energy) |

| Axial | Severe 1,3-diaxial steric repulsion with axial hydrogens at C2 and C6. | Highly Disfavored (High Energy) |

| Table 2: Conformational preference for a large C4-substituent on a piperidine ring. |

Therefore, the lowest energy conformation of 1-Boc-4-(3-fluorobenzylamino)piperidine is predicted to be a chair form, with the large 4-(3-fluorobenzylamino) group occupying an equatorial position to minimize steric strain.

Stereochemical Implications for Ligand-Target Interactions

The defined conformational preference of this compound has profound implications for its potential role as a ligand. The molecule's three-dimensional shape, dictated by the chair conformation and the equatorial placement of the C4 substituent, determines how it presents its functional groups for interaction with a biological target. nih.gov

The equatorial orientation of the 3-fluorobenzylamino group acts as a specific "exit vector," directing this part of the molecule away from the central piperidine core into a defined region of space. rsc.org This is critical for fitting into a receptor's binding site, where one part of the ligand might anchor to a primary pocket while the substituent probes a secondary or solvent-exposed region. If the substituent were axial, it would project in a completely different direction, leading to a different binding mode or a complete loss of affinity.

The stereochemistry of the piperidine ring positions key pharmacophoric elements in a specific spatial arrangement. The nitrogen atoms of the piperidine ring and the secondary amine, along with the fluorine atom, can all participate in various non-covalent interactions:

Hydrogen Bonding: The secondary amine (–NH–) is a hydrogen bond donor, while the piperidine nitrogen (within the Boc group) and the fluorine atom are potential hydrogen bond acceptors. Their relative positions are fixed by the chair conformation.

Hydrophobic and Aromatic Interactions: The 3-fluorobenzyl group can engage in hydrophobic, π-π, or cation-π interactions within the binding site. Its equatorial orientation ensures it is projected outwards, available for such interactions.

Dipole Interactions: The C-F bond introduces a dipole that can favorably interact with polar residues in a protein.

In structure-based drug design, controlling the conformation of scaffolds like piperidine is a key strategy. nih.gov The predictable geometry of this compound, dominated by the equatorial C4-substituent, makes it a rigid and well-defined building block. This conformational rigidity reduces the entropic penalty upon binding to a target, which can contribute to higher binding affinity. Therefore, the interplay between the inherent preferences of the piperidine ring and the steric and electronic demands of its substituents is a critical factor in defining the molecule's biological activity.

Structure Activity Relationship Sar Studies of 1 Boc 4 3 Fluorobenzylamino Piperidine Analogues

Elucidation of Essential Pharmacophoric Features within the Piperidine (B6355638) Framework

The piperidine ring is a prevalent scaffold in many biologically active compounds and serves as a crucial pharmacophoric element in the analogues of 1-Boc-4-(3-fluorobenzylamino)piperidine. Its structural features, including its basicity and conformational flexibility, are fundamental to molecular recognition and binding at biological targets.

SAR studies have consistently demonstrated the importance of the basic nitrogen atom within the piperidine ring. nih.gov This feature is often essential for forming key ionic interactions or hydrogen bonds with amino acid residues in the active site of a target protein or receptor. Research on various piperidine derivatives has shown that replacing the basic piperidine moiety with a non-basic group, such as an amide, can lead to a significant or complete loss of biological activity. nih.gov This underscores the role of the piperidine nitrogen's basicity in anchoring the ligand to its target.

Furthermore, the conformational flexibility of the piperidine ring, which can adopt chair and boat conformations, allows the substituents to be oriented in specific spatial arrangements (axial or equatorial). This adaptability can be crucial for achieving an optimal fit within a binding pocket. The substitution pattern on the piperidine ring dictates the preferred conformation and the orientation of the side chains, thereby influencing binding affinity and efficacy. Studies on related 1-benzyl-4-substituted piperidine derivatives have shown that the stereochemistry and positioning of substituents on the piperidine core are critical determinants of potency. nih.govnih.gov For instance, the 4-substitution pattern, as seen in this compound, is a common motif that directs the side chain to a specific vector, which is often essential for interaction with the target.

The following table summarizes the key pharmacophoric contributions of the piperidine framework based on SAR studies of related compounds.

| Feature of Piperidine Framework | Pharmacophoric Role | Impact on Activity |

| Basic Nitrogen Atom | Forms ionic interactions or hydrogen bonds with target residues. | Essential for binding; removal or replacement with non-basic groups often abolishes activity. nih.gov |

| Ring Conformation | Allows for optimal spatial orientation of substituents (axial/equatorial). | Influences the fit within the binding pocket, affecting affinity and potency. |

| 4-Substitution Pattern | Directs the side chain towards a specific region of the target protein. | Critical for establishing key interactions and determining biological function. nih.govnih.gov |

Positional and Electronic Effects of Fluorine on Biological Activity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacological properties. tandfonline.com In the context of this compound, the fluorine atom on the benzyl (B1604629) ring exerts significant positional and electronic effects that modulate biological activity.

The electronic effects of fluorine are multifaceted. As the most electronegative element, fluorine has a powerful electron-withdrawing effect, which can alter the acidity (pKa) of nearby functional groups, such as the benzylamino nitrogen. researchgate.netnih.gov This modulation of pKa can influence the compound's ionization state at physiological pH, which in turn affects its solubility, permeability across biological membranes, and its ability to interact with the target. nih.govmdpi.com The strong carbon-fluorine (C-F) bond can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. tandfonline.commdpi.com

The position of the fluorine atom on the aromatic ring (ortho, meta, or para) is crucial, as it dictates the nature and directionality of its electronic influence and steric profile. In this compound, the fluorine is in the meta position. This positioning can influence the molecule's conformation and its interaction with specific residues in a binding pocket. Studies on other fluorinated bioactive molecules have shown that positional isomers can have vastly different biological activities. nih.gov For example, in some classes of inhibitors, a meta-substituted analogue may exhibit superior potency compared to its ortho- or para-substituted counterparts due to an optimal fit or the formation of specific hydrogen bonds with the target. researchgate.net The fluorine atom, despite its small size, can participate in favorable electrostatic and hydrogen-bond interactions, further influencing drug-receptor binding. benthamscience.com

The table below illustrates the general effects of fluorine substitution on molecular properties relevant to biological activity.

| Property Affected by Fluorine | Consequence of Substitution | Reference |

| Lipophilicity | Generally increases, which can enhance membrane permeability and binding to hydrophobic pockets. | mdpi.combenthamscience.com |

| Metabolic Stability | The strong C-F bond can block metabolically labile sites, prolonging the drug's half-life. | tandfonline.comnih.gov |

| pKa of Proximal Amines | The electron-withdrawing nature of fluorine lowers the pKa of nearby amines, affecting ionization and bioavailability. | researchgate.netnih.gov |

| Binding Interactions | Can participate in hydrogen bonding and electrostatic interactions, potentially increasing binding affinity. | researchgate.netbenthamscience.com |

| Molecular Conformation | Can induce a conformational bias that may be favorable for binding to a specific target. | researchgate.net |

Modulation of Linker Length and Side Chain Substitutions

Increasing or decreasing the length of the linker can alter the distance between the piperidine and the aromatic ring. This can have a profound impact on potency, as the optimal distance is highly specific to the architecture of the target's binding site. Studies on analogous compound series have shown that even a single methylene (B1212753) unit change in linker length can lead to a significant drop in activity if it disrupts the optimal positioning of the terminal groups. nih.gov For instance, in one study on piperidine derivatives, replacing a heteroatom linker with a simple methylene linkage completely abolished activity, suggesting that a hydrogen bond acceptor at that position was crucial for binding. nih.gov

Furthermore, substitutions on the side chain can probe the steric and electronic requirements of the binding pocket. For example, alkylation of the linker nitrogen could provide information about the available space in that region. SAR exploration in related piperidine and piperazine (B1678402) analogues has demonstrated that replacing a simple linear alkylamine side chain with more complex cyclic structures can retain or slightly decrease potency while significantly improving other properties like metabolic stability. nih.gov These modifications highlight the intricate balance between maintaining potent biological activity and achieving desirable drug-like properties.

The table below outlines potential modifications to the linker and side chain and their expected impact on SAR.

| Modification | Rationale | Potential SAR Outcome |

| Increase/Decrease Linker Length | Varies the distance between the piperidine and fluorophenyl rings. | May increase or decrease activity depending on the optimal distance required by the binding site. |

| Introduce Rigidity (e.g., double bond) | Restricts conformational freedom to favor a specific bioactive conformation. | Could enhance potency if the rigid conformation matches the bound state; could decrease it otherwise. |

| Substitute on the Linker Nitrogen | Probes for steric tolerance and potential new interactions in the binding pocket. | Small alkyl groups might be tolerated, while larger groups could cause steric clashes. |

| Replace Linker Atom (e.g., O for NH) | Alters hydrogen bonding capacity and electronics. | Can significantly impact binding affinity, as seen in studies where a hydrogen bond acceptor was vital. nih.gov |

Exploration of Substitutions on the Boc Protecting Group for SAR Insights

SAR studies often involve replacing the Boc group with a variety of other substituents to probe the requirements of the N-1 position of the piperidine. These replacements can include:

Other Carbamates: To modulate size and electronics while retaining the carbamate (B1207046) linkage.

Amides or Sulfonamides: To alter hydrogen bonding potential and steric bulk.

Alkyl or Benzyl Groups: To explore the impact of basicity (if the nitrogen is deprotected) and lipophilicity.

In many drug development campaigns, the Boc group is a placeholder that is ultimately removed or replaced in the final active pharmaceutical ingredient. For example, in the synthesis of fentanyl and its analogues from the related intermediate 1-Boc-4-AP, the Boc group is removed to allow for further derivatization at the piperidine nitrogen. wikipedia.orgdtic.mil The nature of the group at this position is often critical for the final compound's potency and selectivity. Studies comparing the Boc group to other protecting groups, such as the SEM group (2-(trimethylsilyl)ethoxymethyl), have shown that the choice of group can significantly affect not only synthetic outcomes but also the stability of the molecule. researchgate.netfigshare.com By systematically replacing the Boc group, researchers can determine whether a large, lipophilic group is preferred, or if a smaller, more polar, or even a basic group is required for optimal biological activity.

The following table presents examples of potential substitutions for the Boc group and the SAR insights that could be gained.

| Substitution for Boc Group | Rationale for Modification | Potential SAR Insight |

| Hydrogen (Boc removal) | Unmasks the basic piperidine nitrogen. | Reveals the importance of the basic center for activity and allows for salt formation. |

| Methyl, Ethyl, or other small alkyl groups | Introduces small, lipophilic groups. | Probes for steric tolerance at the N-1 position. |

| Benzyl Group | Adds a larger, aromatic substituent. | Explores potential for pi-stacking or hydrophobic interactions. |

| Acetyl or other acyl groups | Replaces the carbamate with an amide. | Modulates hydrogen bonding capacity and removes the tert-butyl group. |

| Other Protecting Groups (e.g., Cbz, Fmoc) | Varies the steric and electronic properties of the N-substituent. | Provides a broader understanding of the structural requirements at this position. |

Molecular Interactions and Target Engagement of 1 Boc 4 3 Fluorobenzylamino Piperidine

Identification of Potential Biological Targets based on Scaffold Homology and Activity

The 4-aminopiperidine (B84694) scaffold, which forms the core of 1-Boc-4-(3-fluorobenzylamino)piperidine, is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules. This structural homology allows for the prediction of potential biological targets.

Compounds featuring the piperidine (B6355638) ring are known to interact with a variety of central nervous system (CNS) targets. Research into similar piperidine derivatives has pointed towards activity at dopamine (B1211576) and GABA receptors. Specifically, substituted piperidines have been developed as potent antagonists for the Dopamine 4 (D4) receptor. nih.gov Furthermore, the piperidine framework is a key component in inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. nih.gov The dopamine transporter (DAT) is another potential target, as piperidine-based analogues of cocaine have been studied for their interaction with this protein. nih.gov

Beyond the CNS, piperidine-containing molecules have been investigated for other therapeutic areas. Certain 4-aminopiperidines exhibit antifungal properties by targeting ergosterol (B1671047) biosynthesis. mdpi.com The scaffold is also present in molecules designed as inhibitors of the NLRP3 inflammasome, a component of the innate immune system. mdpi.com The significant affinity of some piperidine-based compounds for sigma receptors, particularly the sigma 1 (S1R) subtype, suggests another possible class of targets. nih.gov The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen generally serves to facilitate synthesis, but its bulk and chemical nature can influence how the molecule fits into a binding pocket. lookchem.com

| Potential Biological Target Class | Specific Examples | Evidence from Homologous Scaffolds |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors (e.g., D4), GABA Receptors, Sigma 1 Receptor (S1R) | Piperidine derivatives have been synthesized as potent D4 antagonists and modulators of dopamine and GABA receptors. nih.gov The scaffold is also a known pharmacophore for S1R ligands. nih.gov |

| Enzymes | Acetylcholinesterase (AChE), Fungal Ergosterol Biosynthesis Enzymes | The piperidine ring is a core element in numerous AChE inhibitors. nih.gov Certain 4-aminopiperidines act as antifungal agents by inhibiting enzymes like sterol C14-reductase. mdpi.com |

| Transporters | Dopamine Transporter (DAT) | Piperidine-based structures have been explored as analogues of cocaine that bind to DAT. nih.gov |

| Inflammasome Components | NLRP3 Inflammasome | The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold is a key feature in identified NLRP3 inhibitors. mdpi.com |

Computational Modeling of Ligand-Receptor Binding Modes (e.g., Molecular Docking, Molecular Dynamics Simulations)

Molecular docking simulations with piperidine-based inhibitors of acetylcholinesterase, for instance, have revealed that the piperidine ring and its substituents span the enzyme's binding cavity. nih.gov These models predict specific interactions between the ligand and key amino acid residues. For this compound, a computational model would likely show the protonated nitrogen of the piperidine ring forming a crucial electrostatic interaction, while the benzyl (B1604629) and Boc groups occupy distinct sub-pockets, engaging in various non-covalent interactions. Molecular dynamics simulations could further refine this by revealing the stability of these interactions and the conformational changes in both the ligand and the protein over time. nih.gov

The structure of this compound contains several functional groups capable of participating in hydrogen bonds. The secondary amine linking the piperidine and benzyl groups can act as a hydrogen bond donor. The carbonyl oxygen of the Boc protecting group and the nitrogen atoms can serve as hydrogen bond acceptors.

In a hypothetical binding pocket, these groups could form a network of interactions with polar amino acid residues. Docking studies of similar piperidine derivatives with AChE predict interactions with residues such as Serine (Ser122), Tyrosine (Tyr70), and Aspartate (Asp72). nih.gov The secondary amine of the subject compound could, for example, donate a hydrogen bond to the side chain of an aspartate or glutamate (B1630785) residue, or accept a hydrogen bond from a serine or threonine. The Boc-carbonyl is a potent hydrogen bond acceptor and could interact with backbone amides or the side chains of residues like asparagine or glutamine.

Hydrophobic and aromatic interactions are expected to be critical for the binding affinity of this compound. The 3-fluorobenzyl group is the primary contributor to these interactions.

Pi-Pi Stacking: The aromatic ring of the fluorobenzyl group can engage in pi-pi stacking interactions with the aromatic side chains of amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). Docking studies of related inhibitors with AChE highlight interactions with Trp84 and Phe330. nih.gov

Hydrophobic Interactions: The benzyl ring and the tert-butyl group of the Boc moiety can occupy hydrophobic pockets within a receptor, displacing water molecules and contributing favorably to the binding energy.

Cation-Pi Interactions: If the piperidine nitrogen is protonated, it can form a strong non-covalent cation-pi interaction with the electron-rich face of an aromatic amino acid side chain, such as Tryptophan. This has been observed in the binding of ligands to AChE, where interactions with Trp84 are common. nih.gov

Fluorine Interactions: The fluorine atom on the benzyl ring can participate in specific interactions, such as orthogonal multipolar interactions with backbone carbonyls or hydrophobic interactions, potentially enhancing binding affinity and selectivity.

Biophysical Techniques for Assessing Molecular Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

While no specific biophysical data for this compound is published, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are standard methods for characterizing the interactions predicted by computational models.

Surface Plasmon Resonance (SPR): SPR would be used to measure the kinetics of binding between the compound and a potential target protein immobilized on a sensor chip. This technique provides real-time data on the association (k_on) and dissociation (k_off) rates of the interaction. From these rates, the equilibrium dissociation constant (K_D) can be calculated, which is a direct measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. In a typical experiment, the compound would be titrated into a solution containing the target protein. The resulting heat changes are measured to determine the binding affinity (K_D), the stoichiometry of the interaction (n), and the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the molecular interaction, offering insights into the forces driving the binding event.

These experimental techniques would be essential to validate the computationally predicted targets and binding modes for this compound and to quantify the affinity and thermodynamics of its engagement with any identified biological partners.

Preclinical Biological Evaluation and Pharmacological Profiling of 1 Boc 4 3 Fluorobenzylamino Piperidine

In Vitro Assessment of Target-Specific Activities

In vitro assays are fundamental in determining the direct effects of a compound on specific molecular targets, such as enzymes and receptors, in a controlled laboratory setting. These experiments provide initial insights into the compound's potential therapeutic applications and its mechanism of action at a molecular level.

Enzyme Inhibition Assays (e.g., Cholinesterases)

A comprehensive search of scientific literature and databases was performed to identify data pertaining to the inhibitory activity of 1-Boc-4-(3-fluorobenzylamino)piperidine against various enzymes, with a particular focus on cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While the broader class of piperidine (B6355638) derivatives has been investigated for cholinesterase inhibition, no specific IC50 values or other quantitative measures of enzymatic inhibition for this compound have been reported in the available literature.

Table 1: Enzyme Inhibition Data for this compound

| Enzyme | IC50 Value | Source |

|---|---|---|

| Acetylcholinesterase (AChE) | Data not available | N/A |

Receptor Binding and Functional Assays (e.g., Dopamine (B1211576) Transporter)

The interaction of this compound with various receptors, including the dopamine transporter (DAT), was investigated through a systematic literature review. Receptor binding assays are crucial for determining the affinity (often expressed as a Ki value) of a compound for a specific receptor, while functional assays assess whether the compound acts as an agonist, antagonist, or modulator of receptor activity. Despite the exploration of other piperidine-based compounds for their affinity to the dopamine transporter, no specific binding affinity (Ki) or functional activity data for this compound at the dopamine transporter or other receptors has been documented in the public domain.

Table 2: Receptor Binding and Functional Assay Data for this compound

| Receptor/Transporter | Binding Affinity (Ki) | Functional Activity | Source |

|---|

Cell-Based Assays for Pathway Modulation

Cell-based assays are instrumental in understanding how a compound affects cellular signaling pathways downstream of its molecular target. These assays can measure changes in second messengers, gene expression, or other cellular responses. A diligent search was conducted for studies reporting the effects of this compound in such assays. However, there is currently no published data detailing the modulatory effects of this specific compound on any cellular pathways.

In Vivo Assessment of Target Engagement in Relevant Preclinical Models

In vivo studies in animal models are essential for evaluating a compound's pharmacological effects in a complex, living system. These studies can provide evidence of target engagement, elucidate the mechanism of action in a physiological context, and offer proof-of-concept for potential therapeutic efficacy.

Biomarker Analysis in Animal Models

Biomarker analysis in preclinical animal models involves measuring specific molecules that indicate a biological state or condition. Changes in these biomarkers following compound administration can provide evidence of target engagement and pharmacological activity. The literature was extensively reviewed for any in vivo studies of this compound that included biomarker analysis. To date, no such studies have been published, and therefore, no data on biomarker modulation by this compound in animal models are available.

Proof-of-Concept for Molecular Mechanism in Disease Models

Proof-of-concept studies in relevant animal models of disease are critical for demonstrating that a compound's molecular mechanism of action translates into a potentially therapeutic effect. These studies provide the foundational evidence for advancing a compound into clinical development. A thorough search for such studies involving this compound was conducted. The search did not yield any published research demonstrating the compound's molecular mechanism or therapeutic efficacy in any preclinical disease models.

Future Directions and Research Opportunities for 1 Boc 4 3 Fluorobenzylamino Piperidine

Development of Advanced Synthetic Strategies for Complex Analogues

The piperidine (B6355638) moiety is a cornerstone in the design of many pharmaceuticals, present in drugs targeting a wide range of conditions, including neurological disorders and cancer. nih.govarizona.edu The future development of analogues from 1-Boc-4-(3-fluorobenzylamino)piperidine will rely on innovative and efficient synthetic methods to create structurally diverse and complex molecules.

Key strategies may include:

Stereoselective Synthesis : Many biological targets are stereospecific, making the control of chirality crucial. Advanced techniques like asymmetric hydrogenation, employing catalysts such as rhodium(I) or ruthenium(II) complexes, can be used to create specific isomers of piperidine derivatives. nih.govrsc.org This approach would allow for the synthesis of enantiomerically pure analogues, which is essential for improving efficacy and reducing potential side effects.

Radical-Mediated Cyclization : Intramolecular radical cyclization of linear amino-aldehydes or 1,6-enynes offers a powerful method for constructing the piperidine ring with various substitutions. nih.gov Applying these methods could generate novel analogues with unique three-dimensional structures, potentially leading to improved interactions with biological targets.

"Escape from Flatland" Approach : Modern drug discovery emphasizes the creation of more three-dimensional, saturated structures to enhance interaction with protein binding sites. nih.gov Synthetic strategies that build upon the this compound core to create spirocyclic or fused-ring systems are a promising direction. For example, multi-component reactions like the 1,3-dipolar cycloaddition could be employed to build complex spirooxindolopyrrolidine-embedded piperidinones. nih.gov

These advanced synthetic routes will enable chemists to systematically explore the chemical space around the core scaffold, leading to the generation of libraries of complex analogues for biological screening.

| Synthetic Strategy | Description | Potential Application for Analogues | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Use of chiral catalysts (e.g., Rhodium, Ruthenium complexes) to produce specific stereoisomers from precursors like fluoropyridines. | Creation of enantiomerically pure compounds to improve target selectivity and reduce off-target effects. | nih.gov |

| Radical-Mediated Cyclization | Intramolecular cyclization of precursors like linear amino-aldehydes or enynes to form the piperidine ring. | Generation of polysubstituted piperidines with novel structural features. | nih.gov |

| Multi-component Reactions | One-pot reactions involving three or more starting materials to rapidly build molecular complexity. | Efficient synthesis of diverse libraries of complex derivatives, such as spiro-piperidines. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enhancing efficiency and predictive accuracy. researchgate.netmednexus.org For a scaffold like this compound, these computational tools can significantly accelerate the design-synthesize-test cycle.

Future applications of AI/ML in this context include:

High-Throughput Virtual Screening (HTVS) : ML algorithms can be trained on large datasets of known compounds to screen virtual libraries of potential analogues. nih.govnih.gov This allows researchers to prioritize the synthesis of derivatives with the highest predicted affinity for a specific biological target, saving time and resources.

De Novo Drug Design : Generative AI models, such as variational autoencoders (VAEs), can design entirely new molecules based on the core piperidine scaffold. nih.gov These models can be optimized to generate structures with desirable properties, such as high binding affinity, good solubility, and low predicted toxicity.

Predictive Modeling : AI can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of designed analogues before they are synthesized. nih.gov This in silico analysis helps to identify and eliminate compounds with unfavorable pharmacokinetic profiles early in the development process. For instance, computational tools can predict how modifications to the piperidine ring or the fluorobenzyl group will affect the molecule's interaction with key metabolic enzymes or its potential for adverse drug reactions. researchgate.netclinmedkaz.org

Structure-Based Design : By combining molecular docking simulations with ML, researchers can gain deeper insights into the binding interactions between piperidine derivatives and their target proteins. rsc.orgnih.gov These models can identify crucial amino acid residues involved in binding and guide the rational design of more potent and selective ligands. rsc.orgnih.gov

The integration of these computational approaches will enable a more targeted and efficient exploration of the therapeutic potential of compounds derived from this compound.

Exploration of Novel Therapeutic Applications based on Scaffold Activity

The piperidine scaffold is one of the most important heterocyclic fragments in pharmaceutical design, appearing in numerous approved drugs. nih.govarizona.edu Derivatives have shown a wide spectrum of biological activities, suggesting that analogues of this compound could be investigated for a variety of therapeutic applications. ijnrd.org

Potential areas for exploration include:

Central Nervous System (CNS) Disorders : Piperidine derivatives are well-established as CNS modulators. arizona.edu The 4-aminopiperidine (B84694) scaffold is a key component in molecules targeting neurological conditions. Research could focus on developing analogues as ligands for dopamine (B1211576), serotonin, or sigma receptors, which are implicated in conditions like schizophrenia, depression, and neuropathic pain. rsc.orgnih.govacs.org

Infectious Diseases : The 4-aminopiperidine scaffold has been identified as a potent inhibitor of Hepatitis C Virus (HCV) assembly. nih.gov This provides a strong rationale for synthesizing and screening a library of this compound derivatives for activity against HCV and other viruses. Furthermore, piperidine derivatives have been investigated for antibacterial, antifungal, and antimalarial properties. ijnrd.orgresearchgate.net

Oncology : Many anticancer agents incorporate the piperidine moiety. nih.gov The scaffold can be used to design inhibitors of key cancer-related targets such as kinases or to develop agents that induce apoptosis in tumor cells. nih.gov

Inflammatory Diseases : Certain piperidine derivatives have demonstrated anti-inflammatory properties. ijnrd.org The scaffold could be used to develop inhibitors of targets like cathepsin S, an enzyme involved in immune responses. nih.gov

The versatility of the piperidine core structure suggests that with appropriate functionalization, derivatives of this compound could yield lead compounds in numerous disease areas. clinmedkaz.org

| Therapeutic Area | Biological Target/Mechanism | Example from Related Scaffolds | Reference |

|---|---|---|---|

| CNS Disorders | Dopamine (D2), Serotonin (5-HT1A, 5-HT2A), Sigma-1 Receptors | Development of multi-target antipsychotics and ligands for pain management. | rsc.orgnih.govacs.org |

| Infectious Diseases | Hepatitis C Virus (HCV) assembly inhibition | Optimization of 4-aminopiperidine derivatives as HCV assembly inhibitors. | nih.gov |

| Oncology | IκB kinase (IKKb) inhibition, ALK/ROS1 dual inhibition | Design of piperidinone derivatives as kinase inhibitors for cancer therapy. | nih.gov |

| Inflammatory Diseases | Cathepsin S inhibition | Use of related scaffolds for developing nonpeptidomimetic cathepsin S inhibitors. | nih.gov |

Interdisciplinary Research Collaborations for Comprehensive Evaluation

The journey from a chemical building block like this compound to a potential drug candidate is a complex, multifaceted process that necessitates collaboration across various scientific disciplines. A comprehensive evaluation of its derivatives requires a synergistic approach.

Key collaborations would involve:

Medicinal and Synthetic Chemists : To design and synthesize novel, diverse, and complex analogues.

Computational Chemists and Data Scientists : To employ AI/ML for virtual screening, property prediction, and guiding molecular design, thereby streamlining the discovery process. nih.govmdpi.com

Pharmacologists and Biologists : To conduct in vitro and in vivo assays to determine the biological activity, efficacy, and mechanism of action of the synthesized compounds.

Structural Biologists : To determine the crystal structures of promising compounds bound to their biological targets, providing critical insights for structure-based drug design and optimization. rsc.org

Such interdisciplinary collaborations create a feedback loop where experimental results inform computational models, and computational predictions guide synthetic efforts. This integrated approach is essential for efficiently navigating the complexities of modern drug discovery and fully exploring the therapeutic potential hidden within the this compound scaffold.

Q & A

Q. What are the common synthetic routes for preparing 1-Boc-4-(3-fluorobenzylamino)piperidine, and what reaction conditions optimize yield?

The synthesis typically involves reductive amination of N-Boc-4-piperidone with 3-fluorobenzylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane under acidic conditions (acetic acid), yielding ~95% of the Boc-protected intermediate. Subsequent purification via column chromatography (e.g., hexane/ethyl acetate) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- FT-IR : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for Boc carbonyl).

- NMR : ¹H NMR shows distinct signals for piperidine protons (δ 3.0–4.0 ppm) and fluorobenzyl aromatic protons (δ 7.0–7.4 ppm). ¹³C NMR confirms the Boc group (quaternary carbon at ~80 ppm).

- HOMO-LUMO analysis : Predicts reactivity trends (e.g., energy gap ~5.2 eV) .

Q. What purification techniques are effective for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethyl acetate/hexane) achieves >98% purity. Monitor via TLC (Rf ~0.3–0.5 in 1:1 hexane/ethyl acetate) .

Q. How can researchers validate the compound’s identity?

Combine HRMS (exact mass: 294.36 g/mol for C₁₆H₂₃FN₂O₂) with elemental analysis (C: 65.29%, H: 7.88%, N: 9.52%) to confirm molecular formula .

Q. What storage conditions ensure stability?

Store at –20°C in airtight containers under inert gas (N₂/Ar). Avoid moisture and light to prevent Boc-group hydrolysis or fluorobenzyl degradation .

Advanced Research Questions

Q. How does the 3-fluorobenzylamino group influence electronic properties and bioactivity?

The electron-withdrawing fluorine atom increases electrophilicity at the piperidine nitrogen, enhancing interactions with biological targets (e.g., opioid receptors). Computational docking studies suggest improved binding affinity compared to non-fluorinated analogs .

Q. What strategies mitigate racemization during synthesis?

Use chiral catalysts (e.g., (R)-BINAP) or low-temperature (–20°C) reactions to suppress stereochemical inversion. Monitor enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How can reaction yield discrepancies be resolved during scale-up?

Optimize solvent (dichloroethane vs. THF) and stoichiometry (1.2 eq. NaBH(OAc)₃). Kinetic studies suggest maintaining <5% water content to avoid side reactions. Pilot batches show 85–90% yield at 100 g scale .

Q. What computational methods predict reactivity in novel reactions?

DFT calculations (B3LYP/6-311++G(d,p)) model transition states for acylation or deprotection steps. AIM (Atoms in Molecules) and ELF (Electron Localization Function) analyses identify nucleophilic sites (e.g., piperidine N) .

Q. What challenges arise in interpreting NOE data for spatial arrangement?

Overlapping signals from fluorobenzyl and Boc groups complicate NOESY assignments. Use selective 1D NOE or 13C-edited HSQC to resolve proximity between H-3 (piperidine) and aromatic protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.